molecular formula C9H18O2 B1424499 3-(Oxolan-3-yl)pentan-3-ol CAS No. 1333568-47-0

3-(Oxolan-3-yl)pentan-3-ol

Cat. No. B1424499
CAS RN: 1333568-47-0
M. Wt: 158.24 g/mol
InChI Key: INPOKKSGYSVTKC-UHFFFAOYSA-N
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Description

“3-(Oxolan-3-yl)pentan-3-ol” is a chemical compound with the CAS Number: 1333568-47-0 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 3-tetrahydro-3-furanyl-3-pentanol . It is a liquid at room temperature .

Physical and Chemical Properties The compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Agriculture

In agriculture, compounds similar to 3-(Oxolan-3-yl)pentan-3-ol are used as plant growth regulators. They can manipulate the hormonal balance of plants, leading to enhanced growth, yield, and stress resistance . Such compounds are valuable in increasing agricultural productivity and managing crop growth cycles.

Materials Science

3-(Oxolan-3-yl)pentan-3-ol: could be involved in materials science, particularly in the synthesis of new polymeric materials or as a precursor for complex organic molecules. Its properties may allow it to interact with other compounds to form materials with desirable characteristics like increased durability or specific chemical resistances .

Environmental Science

In environmental science, this compound might be used in the study of biodegradable materials or environmentally friendly solvents. Its organic nature suggests that it could be broken down by natural processes, reducing environmental impact .

Food Industry

While not directly used as a food additive, 3-(Oxolan-3-yl)pentan-3-ol could have applications in food science research. It might be used in the synthesis of flavor compounds or as a part of a complex process to extract natural flavors and fragrances .

Cosmetics

In the cosmetics industry, compounds like 3-(Oxolan-3-yl)pentan-3-ol may be used in the formulation of skincare products. They could act as stabilizers or carriers for active ingredients, enhancing the product’s effectiveness and shelf-life .

Energy Production

Although there is no direct evidence of 3-(Oxolan-3-yl)pentan-3-ol being used in energy production, similar organic compounds are often researched for their potential as biofuels or in other energy-related applications. They could be part of a chemical reaction that releases energy or as a component in energy storage materials .

Chemical Synthesis

3-(Oxolan-3-yl)pentan-3-ol: is likely used in chemical synthesis as an intermediate or a reagent. Its chemical structure allows for various reactions, making it a versatile compound in the synthesis of more complex organic molecules .

Safety and Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-(oxolan-3-yl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-9(10,4-2)8-5-6-11-7-8/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPOKKSGYSVTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)pentan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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